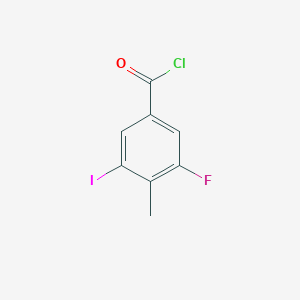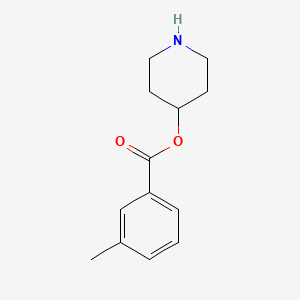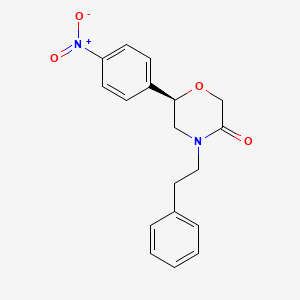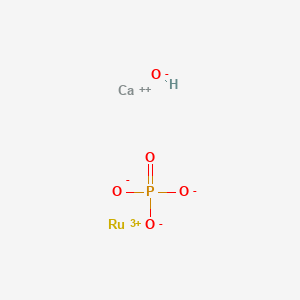
3-(Benzylsulfamoyl)-N-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzylsulfamoyl)-N-hydroxypropanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylsulfamoyl group attached to a propanamide backbone, with an additional hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfamoyl)-N-hydroxypropanamide typically involves the following steps:
Formation of Benzylsulfamoyl Chloride: Benzylamine is reacted with chlorosulfonic acid to form benzylsulfamoyl chloride.
Reaction with Propanamide: The benzylsulfamoyl chloride is then reacted with N-hydroxypropanamide in the presence of a base such as triethylamine to yield the desired compound.
The reaction conditions often include maintaining a low temperature to prevent side reactions and using an inert atmosphere to avoid moisture and oxygen interference.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzylsulfamoyl)-N-hydroxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of benzylsulfamoyl-N-oxopropanamide.
Reduction: Formation of 3-(benzylsulfamoyl)propanamine.
Substitution: Various substituted benzylsulfamoyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Benzylsulfamoyl)-N-hydroxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Benzylsulfamoyl)-N-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes. The benzylsulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic.
N-hydroxypropanamide: A simpler analog without the benzylsulfamoyl group.
Benzylamine: A precursor in the synthesis of benzylsulfamoyl derivatives.
Uniqueness
3-(Benzylsulfamoyl)-N-hydroxypropanamide is unique due to its combination of a benzylsulfamoyl group and a hydroxylated propanamide backbone This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot
Eigenschaften
CAS-Nummer |
919996-76-2 |
|---|---|
Molekularformel |
C10H14N2O4S |
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
3-(benzylsulfamoyl)-N-hydroxypropanamide |
InChI |
InChI=1S/C10H14N2O4S/c13-10(12-14)6-7-17(15,16)11-8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2,(H,12,13) |
InChI-Schlüssel |
VMDRZYCSVXLERL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)
![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)



![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)


![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)



![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)
